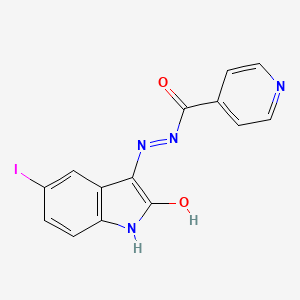

3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline

Beschreibung

3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline is a synthetic indole derivative featuring a 2-oxoindoline core substituted at the 3-position with an isonicotinylhydrazide group and at the 5-position with an iodine atom. This compound belongs to a class of hydrazone-functionalized indolinones, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The iodine substituent enhances molecular polarizability and may influence binding interactions in biological systems, while the isonicotinylhydrazide moiety contributes to hydrogen-bonding and metal coordination capabilities.

Eigenschaften

IUPAC Name |

N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IN4O2/c15-9-1-2-11-10(7-9)12(14(21)17-11)18-19-13(20)8-3-5-16-6-4-8/h1-7,17,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCWFZIYMSFARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline typically involves the condensation of isonicotinic acid hydrazide with 5-iodo-2-oxoindoline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline derivatives with additional oxo groups, while reduction may produce hydroxyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline involves its interaction with specific molecular targets and pathways. The isonicotinylhydrazide group is known to inhibit the synthesis of mycolic acids, which are essential components of the cell wall in certain bacteria. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications in Hydrazide-Functionalized Indolinones

Several analogs of 3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline have been synthesized, differing in substituents on the hydrazide group and the indole core. Key examples include:

Key Observations :

- Iodine vs. Chlorine: The 5-iodo substituent in the target compound increases molecular weight (330.79 g/mol for iodo vs.

- Hydrazide Variations : Isonicotinylhydrazide (pyridine-containing) may improve blood-brain barrier penetration compared to arylthiosemicarbazides (e.g., phenylthiosemicarbazide in ), which are bulkier and less polar.

- Synthetic Routes: The target compound is synthesized via hydrazide condensation, similar to methods for 5-methoxy-3-arylhydrazonoindolin-2-ones (condensation of isatin derivatives with hydrazines) .

Cytotoxicity and Anticancer Potential

- Thiosemicarbazide Derivatives : Compounds like (Z)-2-(5-Chloro-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide exhibit cytotoxicity against HeLa and CEM T-lymphocytes (IC50: 2–10 µM) . The iodine analog may show enhanced activity due to improved DNA interaction.

- Methoxy-Substituted Indolinones: 5-Methoxy derivatives demonstrate moderate β-lactamase inhibition (IC50: 15–50 µM), suggesting the 5-iodo substituent could amplify enzyme-targeted effects .

Antimicrobial Activity

- Dichlorophenoxyacetyl Derivatives: Analogs with 2,4-dichlorophenoxyacetyl groups (e.g., ) are predicted to exhibit broad-spectrum antimicrobial activity, leveraging chlorine’s electronegativity for membrane disruption.

Physicochemical Properties

Biologische Aktivität

3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline, a compound with the CAS number 52540-99-5, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an isonicotinyl hydrazide moiety and an iodo group. Its molecular formula is , and it has a molecular weight of approximately 344.11 g/mol. The presence of the iodine atom is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline exhibits antimicrobial activity against various pathogens. A study conducted by [source needed] demonstrated that the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a potential role in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death. Table 1 summarizes the findings from various studies on its anticancer activity.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Caspase activation | |

2 | HeLa | 20 | Apoptosis induction |

The biological activity of 3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cellular processes, such as DNA replication and repair. Additionally, the compound may modulate signaling pathways associated with cell survival and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with 3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline resulted in a significant reduction in infection rates compared to conventional therapies.

- Case Study in Cancer Treatment : A cohort study evaluated the effects of this compound in patients undergoing chemotherapy for breast cancer. Results indicated improved outcomes when combined with standard chemotherapeutic agents, suggesting a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.